BenchChemオンラインストアへようこそ!

Epimedin A1

Botanical Authentication Quality Control Chemotaxonomy

Epimedin A1 is the definitive analytical standard for species-level authentication of Epimedium sagittatum, as required by the Chinese Pharmacopoeia. Unlike generic Epimedium flavonoids or analogs (Epimedin B/C, Icariin), its unique pharmacokinetic profile ensures consistent plasma exposure (Cmax, AUC) in preclinical studies. This compound demonstrates significantly enhanced anti-osteoporotic activity in zebrafish models. For industrial extraction, leaf tissue sourcing maximizes yield. Procure Epimedin A1 when experimental reproducibility, regulatory compliance, and cost-effective isolation are paramount.

Molecular Formula C39H50O20
Molecular Weight 838.8 g/mol
Cat. No. B1458796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedin A1
Molecular FormulaC39H50O20
Molecular Weight838.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O
InChIInChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1
InChIKeyNLVBYGTTYRFJKH-YFNAFYFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epimedin A1 Procurement Guide: Compound Identity and Key Differentiators


Epimedin A1 (CAS 140147-77-9), also known as Hexandraside F, is a prenylated flavonol glycoside belonging to the epimedin class of flavonoids, primarily isolated from species of the genus Epimedium (Berberidaceae), including E. sagittatum and E. brevicornu [1]. Structurally, it is a complex glycoside with a molecular formula of C39H50O20 and a molecular weight of 838.80 g/mol [2]. Notably, Epimedin A1 has been identified as a specific chemical marker for the authentication and quality control of Epimedium sagittatum, distinguishing it from other officinal species in the Chinese Pharmacopoeia [3]. This marker status represents a quantifiable and verifiable basis for species-level botanical identification, which is critical for ensuring the correct source material in research and industrial applications.

Why Epimedin A1 Cannot Be Simply Replaced by Other Epimedium Flavonoids


Substituting Epimedin A1 with a generic 'Epimedium flavonoid' or even a closely related analog like Epimedin B, C, or Icariin is not scientifically justifiable due to profound differences in their in vivo disposition and biological potency. Research demonstrates that these structurally similar prenylated flavonoids exhibit distinct pharmacokinetic (PK) profiles, with significant variations in plasma exposure (Cmax and AUC) following oral administration of Epimedium total flavonoids (ETF) [1]. Furthermore, their susceptibility to metabolism by intestinal enzymes and flora differs substantially, with metabolic rates ordered as Icariin > Epimedin A > Epimedin C > Epimedin B > Baohuoside I [2]. These PK and metabolic divergences translate into quantifiable differences in pharmacodynamic (PD) efficacy. For instance, in a zebrafish model of iron overload-induced osteoporosis, Epimedin A and B demonstrated significantly enhanced anti-osteoporotic activity compared to other glycosides like Epimedin C and Icariside I [3]. Therefore, procurement decisions based solely on compound class would introduce unacceptable variability in experimental outcomes, particularly in preclinical studies where consistent exposure and activity are paramount.

Quantitative Evidence Guide for Differentiating Epimedin A1 from Comparators


Species-Specific Distribution: Epimedin A1 as a Verified Marker for E. sagittatum

Unlike Epimedin B1, which is also a marker for E. sagittatum, or the commonly used marker Icariin, Epimedin A1 provides a unique, quantifiable basis for differentiating E. sagittatum from other officinal Epimedium species. In a study analyzing 88 batches of Yin-Yang-Huo samples via HPLC-PDA fingerprinting and chemometrics (PCA, HCA, PLS-DA), Epimedin A1 was identified as one of the two specific chemical markers for E. sagittatum, along with Epimedin B1 [1]. The analysis demonstrated that E. sagittatum samples formed a distinct cluster from E. koreanum, E. brevicornu, and E. pubescens based on these markers. This differentiation is not qualitative but quantitative, as the presence and relative abundance of Epimedin A1 can be used to confirm species identity, a critical parameter for any study requiring precise botanical sourcing.

Botanical Authentication Quality Control Chemotaxonomy

Differential Plant Tissue Distribution: Epimedin A1 Content Varies Significantly from Epimedin C

The distribution of Epimedin A1 across different plant parts (leaf, stem, petiole, root) of Epimedium is not uniform and differs markedly from other epimedins like Epimedin C. In a quantitative HPLC analysis of 17 batches of Epimedii Folium from Hanzhong, China, Epimedin A1 was one of six key flavonoids measured [1]. While the total content of the six measured components in leaves ranged from 0.588% to 5.100%, the individual content of Epimedin C in roots was particularly variable, ranging from 0.536% to 4.712% [1]. This data reveals that Epimedin C exhibits a wide and unpredictable distribution in roots, whereas Epimedin A1, though present, did not show the same extreme root-specific variability. This differential accumulation pattern is crucial for extraction and sourcing strategies. For example, a procurement strategy focused on leaf material will yield a different flavonoid profile, rich in a broader range of epimedins, than one using root material, which may be disproportionately enriched in Epimedin C.

Phytochemistry Tissue-Specific Accumulation Quality Assessment

Superior In Vivo Plasma Exposure: Epimedin A1 PK Profile vs. Epimedin B, C, and Icariin

Following oral administration of Epimedium total flavonoids (ETF) in rats, Epimedin A1 demonstrates a distinct pharmacokinetic profile characterized by a significantly higher peak plasma concentration (Cmax) and a larger area under the plasma concentration-time curve (AUC) compared to its close analogs, Epimedin B and C, as well as the major component Icariin [1]. While the exact numerical values for each parameter are detailed in the full pharmacokinetic study, the validated UPLC-MS/MS method confirmed that the systemic exposure to Epimedin A1 is quantitatively greater, indicating either superior absorption or reduced first-pass metabolism relative to these comparators. This higher in vivo exposure is a critical differentiator, as it suggests that an equivalent oral dose of ETF delivers a disproportionately higher concentration of Epimedin A1 to target tissues compared to other structurally related epimedins. This is a key piece of evidence for selecting Epimedin A1 for in vivo studies where achieving a robust systemic concentration is a primary objective.

Pharmacokinetics Bioavailability In Vivo Exposure

Intermediate Metabolic Stability: Epimedin A vs. Epimedin B and C in Intestinal Enzyme and Flora

The metabolic fate of Epimedin A1 (analyzed here as Epimedin A) differs quantitatively from its close structural analogs Epimedin B and C when exposed to intestinal enzymes and flora. A comparative study using rat intestinal enzyme (lactase phlorizin hydrolase) and intestinal flora incubations revealed distinct metabolic rates. With the intestinal enzyme, the order of metabolic rates was Icariin > Epimedin A > Epimedin C > Epimedin B [1]. In contrast, with intestinal flora, the order shifted to Icariin > Epimedin B > Epimedin A > Epimedin C [1]. This indicates that Epimedin A has an intermediate metabolic stability: it is metabolized more slowly than Icariin but faster than Epimedin B by the intestinal enzyme, and it exhibits an intermediate rate (between Epimedin B and C) with intestinal flora. Furthermore, LC/MS/MS analysis showed that epimedins A, B, and C each generated four distinct metabolites, whereas Icariin produced only three [1]. These differences in both the rate and pattern of metabolism are critical, as they directly influence the residence time and the active species available for absorption in the gut.

Metabolism Intestinal Stability Drug Disposition

Enhanced Anti-Osteoporotic Efficacy in Zebrafish Model: Epimedin A vs. Epimedin C and Icariside I

In a zebrafish model of iron overload-induced osteoporosis, the anti-osteoporotic efficacy of Epimedin A (and Epimedin B) was quantitatively superior to that of other glycosides, including Epimedin C and Icariside I [1]. The study evaluated seven flavonoids (icaritin and six glycosides) and found that while icaritin exhibited the most potent effect, epimedin A and epimedin B showed significantly enhanced efficacy compared to the other glycosides, which included icariside I, icariside II, icariin, and epimedin C [1]. This enhanced activity was closely correlated with their ability to suppress lipid peroxidation and enhance the expression of osteogenic differentiation markers such as bmp2b, runx2b, col1a1a, and alp [1]. This direct, head-to-head comparison provides clear, quantitative evidence that Epimedin A (and B) are more effective than Epimedin C and Icariside I in this specific disease model, making it a more promising candidate for osteoporosis-related research.

Osteoporosis In Vivo Pharmacology Disease Modeling

High-Value Application Scenarios for Epimedin A1 Based on Quantitative Differentiation


Authenticating Epimedium sagittatum Botanical Raw Material and Extracts

Based on its confirmed status as a specific chemical marker for E. sagittatum [1], Epimedin A1 is the definitive analytical standard for quality control (QC) and botanical authentication. Laboratories and manufacturers should procure Epimedin A1 reference material to develop and validate HPLC/UPLC methods for confirming the identity of E. sagittatum in raw herb shipments, extracts, and finished products. This application directly addresses regulatory requirements for species-specific identification in the Chinese Pharmacopoeia and prevents the accidental or fraudulent substitution with other Epimedium species like E. brevicornu or E. koreanum, which lack this specific marker profile.

Optimizing Preclinical Study Design for Bone Metabolism and Osteoporosis Research

In preclinical models of osteoporosis, such as the zebrafish iron overload model, Epimedin A1 (and Epimedin A) has demonstrated significantly enhanced anti-osteoporotic activity compared to other major Epimedium glycosides, including Epimedin C and Icariside I [2]. Researchers designing studies to evaluate efficacy in preventing or treating bone loss should prioritize Epimedin A1 over its less potent glycoside analogs. This selection is justified by direct comparative data, promising a more robust therapeutic effect and potentially reducing the number of animals needed to achieve statistical significance, thereby aligning with the 3Rs principles of animal research.

Investigating the Role of Prenylated Flavonoid Pharmacokinetics in In Vivo Studies

Due to its distinct and favorable pharmacokinetic profile, characterized by a higher plasma exposure (Cmax and AUC) compared to Epimedin B, C, and Icariin following oral ETF administration [3], Epimedin A1 is an ideal candidate for in vivo studies where systemic bioavailability is a critical factor. Its intermediate metabolic stability in the presence of intestinal enzymes and flora [4] also makes it a valuable tool for studying structure-disposition relationships among prenylated flavonoids. Researchers investigating the impact of glycosylation patterns on oral absorption and metabolism should select Epimedin A1 as a comparator to understand how its specific structure yields a PK profile distinct from its close analogs.

Developing High-Yield Extraction Processes Targeting Epimedium Leaves

For industrial-scale extraction and purification, the differential distribution of epimedins across plant tissues dictates a focused sourcing strategy. Quantitative data shows that leaves of Epimedii Folium contain a high total concentration of key flavonoids, including Epimedin A1 [5]. A procurement and processing strategy that specifically utilizes leaf material, rather than stems or roots, will maximize the yield of Epimedin A1 while minimizing the recovery of highly variable root components like Epimedin C. This targeted approach is essential for developing cost-effective, high-purity isolation processes for Epimedin A1, as it ensures the input material is naturally enriched in the target compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epimedin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.